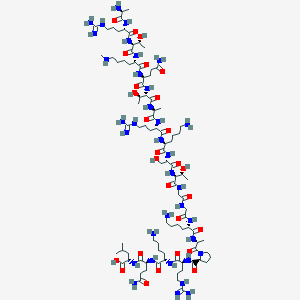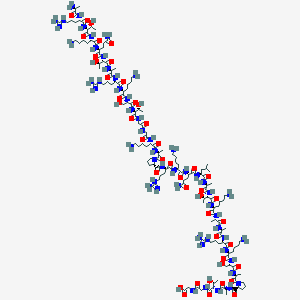
Hainantoxin-IV
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hainantoxin-IV (HNTX-IV) is a peptide that was originally isolated from the venom of the Chinese bird spider Ornithoctonus hainana Liang (Selenocosmia hainana Liang). It has been reported that this peptide is a potent antagonist of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs). Hainantoxin-IV binds to TTX-S with an IC50value of 34 nM in adult rat dorsal root ganglion (DRG) neurons. Tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels are not affected by Hainantoxin-IV. It probably interacts with the site 1 through a mechanism quite similar to that of TTX without affecting the activation and inactivation kinetics.
科学的研究の応用
1. Neurotoxin Characteristics and Channel Effects
Hainantoxin-IV (HNTX-IV) is isolated from the venom of the Chinese bird spider Selenocosmia hainana. It is a neurotoxic peptide composed of 35 residues and exhibits strong inhibition of neuronal tetrodotoxin-sensitive sodium channels in rat dorsal root ganglion neurons. This inhibition is dose-dependent, with IC50 values of 44.6 nM, and does not affect tetrodotoxin-resistant voltage-gated sodium channels (VGSCs) (Xiao & Liang, 2003). The structure of HNTX-IV includes an inhibitor cystine knot motif, similar to other spider toxins targeting sodium channels (Liu et al., 2003).
2. Synthetic and Mutant Studies
Efforts to synthesize HNTX-IV have contributed to understanding its structure and function. Synthesis and oxidative refolding studies have helped in determining optimal conditions for renaturation of HNTX-IV, providing insights into its structural integrity (Liu, Chen, & Liang, 2002). Mutant studies, such as those on S12A-HNTX-IV and R29A-HNTX-IV, have revealed the importance of specific residues for the bioactivity of HNTX-IV, indicating their role in binding to sodium channels (Xu et al., 2005).
3. Structure-Activity Relationships
Investigations into the structure-activity relationships of HNTX-IV have shown that certain residues, such as Lys27 and Arg29, are critical for its bioactivity. This research helps in understanding how HNTX-IV interacts with sodium channels and contributes to the development of similar neurotoxins with potential therapeutic applications (Li et al., 2004).
4. Heterologous Expression and Purification
Heterologous expression and purification of HNTX-IV have been optimized in E. coli, enabling the production of recombinant HNTX-IV for further studies. This strategy has facilitated investigations into the structure-activity relationships and potential pharmaceutical applications of HNTX-IV (Zhang et al., 2015).
5. Voltage-Gated Sodium Channel Interaction
Research has also focused on the interaction of HNTX-IV with voltage-gated sodium channels. The toxin preferentially inhibits specific sodium channel subtypes, such as rNav1.2, rNav1.3, and hNav1.7, without altering the activation and inactivation kinetics in physiological voltage ranges. This indicates that HNTX-IV acts as a gating modifier rather than a pore blocker (Cai et al., 2015).
特性
製品名 |
Hainantoxin-IV |
|---|---|
分子式 |
C166H257N53O50S6 |
分子量 |
3987.6 Da |
外観 |
White lyophilized solidPurity rate: > 97%AA sequence: Glu-Cys2-Leu-Gly-Phe-Gly-Lys-Gly-Cys9-Asn-Pro-Ser-Asn-Asp-Gln-Cys16-Cys17-Lys-Ser-Ser-Asn-Leu-Val-Cys24-Ser-Arg-Lys-His-Arg-Trp-Cys31-Lys-Tyr-Glu-Ile-NH2Disulfide bonds between Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31)Length (aa): 35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





